molecular formula C11H17N3O B2759911 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol CAS No. 1289388-51-7

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol

Numéro de catalogue: B2759911
Numéro CAS: 1289388-51-7
Poids moléculaire: 207.277
Clé InChI: BABHTXOUBDXBPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol typically involves the reaction of pyrazine derivatives with piperidine. One common method is the alkylation of piperidine with 2-chloropyrazine under basic conditions, followed by reduction and subsequent hydroxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Phosphodiesterase Inhibition

One of the primary applications of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling by degrading cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of these enzymes can lead to increased levels of these second messengers, which are vital for various physiological processes.

  • Case Study : Research has shown that pyrazine derivatives, including this compound, exhibit significant inhibitory activity against specific PDE isoforms, particularly phosphodiesterase 10 (PDE10). This inhibition has been linked to potential therapeutic effects in treating disorders such as schizophrenia and other cognitive impairments associated with neurodegenerative diseases .

Neurological Applications

The compound has also been explored for its effects on neurological conditions. It has been identified as a potential candidate for treating diseases such as Alzheimer's and Lewy Body Dementia.

  • Mechanism : The mechanism involves modulation of neurotransmitter systems, particularly through antagonism at muscarinic receptors. This modulation can enhance cognitive functions and alleviate symptoms associated with these disorders .

Antimicrobial Properties

In addition to its neurological applications, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

  • Findings : Laboratory tests have indicated that derivatives of pyrazine compounds possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound's structural features have also led researchers to explore its anticancer potential. Initial investigations suggest that it may inhibit the growth of certain cancer cell lines.

  • Research Insights : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Data Tables and Comparative Analysis

Application AreaMechanism of ActionPotential Benefits
Phosphodiesterase InhibitionIncreases cAMP/cGMP levelsCognitive enhancement
Neurological DisordersModulates neurotransmitter systemsAlleviates symptoms of dementia
Antimicrobial ActivityDisrupts bacterial cell wall synthesisNew antibiotic development
Anticancer ActivityInduces apoptosis in cancer cellsPotential chemotherapeutic agent

Mécanisme D'action

The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

  • 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
  • 1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-ol
  • 1-(1-(Quinolin-2-yl)ethyl)piperidin-3-ol

Uniqueness: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.

Activité Biologique

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a pyrazinyl group. This structural configuration is significant for its interaction with biological targets.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Receptor Modulation : Research indicates that derivatives of piperidine, such as this compound, can act as ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 0.5 to 4 μg/mL against Mycobacterium tuberculosis, indicating strong activity against both standard and resistant strains .
Compound MIC (μg/mL) Target Pathogen
This compound0.5 - 4M. tuberculosis
Compound A2Standard strain
Compound B4Resistant strain

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show:

  • Cell Viability Assays : The compound reduced cell viability in cancer cell lines with IC50 values indicating effective cytotoxicity .
Cell Line IC50 (μM) Effect
HepG2 (liver)>50Low cytotoxicity
MCF7 (breast)10Significant reduction

Study on Pain Management

A study explored the dual-action capability of piperidine derivatives for treating nociceptive and neuropathic pain. The findings suggest that compounds similar to this compound could enhance opioid analgesia through their action on sigma receptors .

Tuberculosis Treatment

Recent research focused on the synthesis of pyrazine derivatives for anti-tubercular activity. Compounds derived from this compound were found to be non-toxic to human cells while exhibiting potent activity against M. tuberculosis strains .

Propriétés

IUPAC Name

1-(1-pyrazin-2-ylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(11-7-12-4-5-13-11)14-6-2-3-10(15)8-14/h4-5,7,9-10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABHTXOUBDXBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.